molecular formula C14H22S B8078508 3,5-Di-tert-butylbenzenethiol

3,5-Di-tert-butylbenzenethiol

Cat. No.: B8078508
M. Wt: 222.39 g/mol
InChI Key: IVZUKFYFBUPLRZ-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbenzenethiol is an organic compound characterized by the presence of two tert-butyl groups attached to a benzene ring, along with a thiol group (-SH). This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butylbenzenethiol typically involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The thiol group is then introduced through a substitution reaction using thiolating agents like thiourea or hydrogen sulfide.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through distillation and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3,5-Di-tert-butylbenzenethiol is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Employed in the production of polymers, resins, and as an additive in lubricants and fuels.

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction is crucial in its antioxidant and antimicrobial activities, where it disrupts the normal functioning of microbial cells or neutralizes free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butylphenol
  • 3,5-Di-tert-butylbenzaldehyde
  • 3,5-Di-tert-butylbenzoic acid

Comparison

3,5-Di-tert-butylbenzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. While 3,5-Di-tert-butylphenol and 3,5-Di-tert-butylbenzaldehyde are primarily used for their antioxidant properties, this compound’s thiol group allows it to participate in a broader range of chemical reactions, including thiol-disulfide exchange and metal coordination.

Properties

IUPAC Name

3,5-ditert-butylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22S/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9,15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZUKFYFBUPLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)S)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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